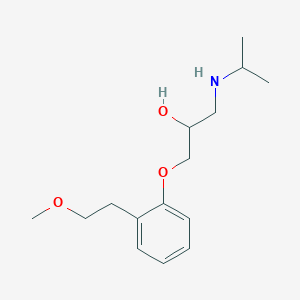

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZBCLSVVDPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167707 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163685-38-9 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163685-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHO-METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Disclaimer: The compound this compound is a structural isomer of the well-known drug Metoprolol, sometimes referred to as ortho-Metoprolol.[1][2] It is primarily recognized as a synthetic intermediate or a related substance in the manufacturing of beta-blockers like bisoprolol and metoprolol.[2] Due to the limited availability of specific pharmacological data for this ortho-isomer, this guide provides a comprehensive overview of the mechanism of action of its extensively studied para-isomer, Metoprolol. This information serves as a robust and scientifically-grounded model for understanding the pharmacological activity of this compound, given their structural similarity and classification as beta-1 adrenergic receptor antagonists.[1][2]

Core Mechanism of Action

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[3][4] Its primary mechanism of action involves the competitive, reversible blockade of β1-adrenergic receptors, which are predominantly located in the cardiac tissue.[3]

1.1 Antagonism of Catecholamines

Under physiological conditions, catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine) bind to β1-adrenergic receptors on the surface of cardiac cells.[3] This binding activates a signaling cascade that leads to increased heart rate, myocardial contractility (the force of contraction), and conduction velocity through the atrioventricular (AV) node.[5] Metoprolol competes with these endogenous catecholamines for the same binding sites on the β1-receptors.[3] By occupying these receptors without activating them, it effectively blocks the downstream signaling pathways that would normally be initiated by catecholamine binding.

1.2 Physiological Consequences of β1-Blockade

The blockade of β1-adrenergic receptors by Metoprolol results in the following key cardiovascular effects:

-

Negative Chronotropic Effect: A reduction in heart rate, both at rest and during exercise.[5]

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction.[5]

-

Reduced Blood Pressure: The antihypertensive effects are attributed to a decrease in cardiac output, as well as the suppression of renin release from the kidneys.[5] Renin is a key enzyme in the renin-angiotensin-aldosterone system, which regulates blood pressure.

-

Reduced Myocardial Oxygen Demand: By decreasing heart rate and contractility, Metoprolol reduces the workload of the heart and its oxygen requirements, which is beneficial in conditions like angina pectoris.[3]

1.3 Receptor Selectivity

Metoprolol exhibits a higher affinity for β1-receptors than for β2-receptors, which are primarily located in the bronchial and vascular smooth muscle.[6] This cardioselectivity is a key feature, as it means that at therapeutic doses, Metoprolol is less likely to cause bronchoconstriction, a potential side effect associated with non-selective beta-blockers.[5][6] However, this selectivity is not absolute and diminishes at higher doses, where blockade of β2-receptors can occur.[6][7]

Signaling Pathways

The binding of catecholamines to β1-adrenergic receptors initiates a well-defined signaling cascade. Metoprolol's mechanism of action is to interrupt this pathway at its origin.

References

- 1. This compound | 178968-81-5 | Benchchem [benchchem.com]

- 2. This compound|CAS 163685-38-9 [benchchem.com]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 5. litfl.com [litfl.com]

- 6. droracle.ai [droracle.ai]

- 7. Beta-receptor selectivity of carvedilol and metoprolol succinate in patients with heart failure (SELECT trial): a randomized dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Metoprolol

This technical guide provides a comprehensive overview of the synthetic pathways for metoprolol, a widely used beta-blocker in the management of cardiovascular diseases. The synthesis of metoprolol is a well-established process in industrial and academic settings, primarily involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by amination with isopropylamine. This document details the reaction conditions, experimental protocols, and quantitative data for the key synthetic steps.

While the term "ortho-Metoprolol" was specified, the standard and pharmaceutically relevant form of metoprolol features a para-substituted phenol ring. Therefore, this guide will focus on the synthesis of 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.

I. Synthesis of the Key Intermediate: 4-(2-methoxyethyl)phenol

A common route to the essential precursor, 4-(2-methoxyethyl)phenol, begins with 4-hydroxyacetophenone. This multi-step synthesis involves bromination, methoxylation, and reduction.[1][2][3]

Reaction Pathway for 4-(2-methoxyethyl)phenol

Caption: Synthesis pathway for 4-(2-methoxyethyl)phenol.

Experimental Protocol for the Synthesis of 4-(2-methoxyethyl)phenol

Step 1: Bromination of 4-hydroxyacetophenone [2][3]

-

Dissolve 8.2 g (0.06 mol) of 4-hydroxyacetophenone in a mixture of 50 ml of ethyl acetate and 50 ml of chloroform.

-

In a separate vessel, heat 22.2 g (0.1 mol) of copper(II) bromide (CuBr₂) in 50 ml of ethyl acetate.

-

Add the 4-hydroxyacetophenone solution to the CuBr₂ solution.

-

Reflux the mixture for one hour. A color change from green to pink will be observed.

-

After reflux, strip the solvents to obtain a brown solid.

-

The product, α-bromo-4-hydroxyacetophenone, is obtained in approximately 76% yield.

Step 2: Methoxylation of α-bromo-4-hydroxyacetophenone [1][2][3]

-

Dissolve 2.0 g of α-bromo-4-hydroxyacetophenone in 11 g of methanol.

-

Prepare a saturated solution of sodium hydroxide in methanol by dissolving 1 g of NaOH in 4.2 mL of methanol.

-

Add 30 g of the saturated sodium hydroxide solution dropwise to the α-bromo-4-hydroxyacetophenone solution.

-

After the addition is complete, add the solution to 30 g of ice and acidify to a pH of 6.

-

The product, α-methoxy-4-hydroxyacetophenone, precipitates out.

-

Filter and dry the product to obtain a greenish-yellow solid in about 85-88% yield.[1][2][3]

Step 3: Reduction of α-methoxy-4-hydroxyacetophenone [4]

-

Dissolve 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal (an alternative intermediate) in 10 g of methanol containing 0.37 g (10.2 mmol) of hydrogen chloride.

-

Add 0.20 g of a dry 10% Palladium on carbon (Pd/C) catalyst.

-

React the mixture with hydrogen gas pressurized at 50 psig at 25°C.

-

A 47% yield of 4-(2'-methoxyethyl)phenol is obtained.

Quantitative Data for 4-(2-methoxyethyl)phenol Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature | Pressure | Duration | Yield | Reference |

| Bromination | 4-hydroxyacetophenone | Copper(II) bromide | Ethyl acetate, Chloroform | Reflux | Atmospheric | 1 hour | ~76% | [2][3] |

| Methoxylation | α-bromo-4-hydroxyacetophenone | Sodium hydroxide | Methanol | Not specified | Atmospheric | Not specified | ~85-88% | [1][2][3] |

| Reduction | 4-hydroxyphenylglyoxal dimethyl acetal | Hydrogen, 10% Pd/C, HCl | Methanol | 25°C | 50 psig | Not specified | 47% | [4] |

II. Synthesis of Metoprolol

The primary industrial synthesis of metoprolol involves two main steps starting from 4-(2-methoxyethyl)phenol.[5][6]

Metoprolol Synthesis Pathway

Caption: Synthesis pathway for Metoprolol.

Experimental Protocol for the Synthesis of Metoprolol

Step 1: Phenol Etherification (Epoxide Formation) [5][6]

-

Combine 4-(2-methoxyethyl)phenol (~6.6 mol), epichlorohydrin (1.45 eqv.), and water (~2 kg).[6]

-

Heat the mixture to approximately 50°C.[6]

-

Add a 50% sodium hydroxide solution (1.4 eqv.) to the mixture. The reaction is preferably performed at a temperature of 50-70°C.[6] The reaction time is typically 5-10 hours.[5]

-

After stirring for an additional hour at approximately 60°C, cool the mixture to about 50°C and separate the phases.[6]

-

Wash the product with water.[6]

-

The excess epichlorohydrin is evaporated, and the resulting 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene is isolated by distillation under reduced pressure (≤20 mm Hg) at a temperature of ≤190°C.[6]

-

The yield of the epoxide is approximately 80% of the theoretical value with a purity of 98%.[6]

Step 2: Amination [6]

-

Mix 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (1 kg, 4.8 mol), isopropyl alcohol (~0.9 kg), and isopropylamine (0.8-1.7 kg, 3-6 eqv.).[6]

-

React the mixture for 2-5 hours at reflux.[6]

-

Alternatively, the amination can be carried out in a pressurized system without isopropyl alcohol at 70±10°C at pressures of 2.8-3.2 kg/cm ² (275-315 kPa).[6]

-

The resulting metoprolol is then dissolved in a suitable solvent like toluene and extracted with a dilute acid.[6]

-

The aqueous phase is then made basic (pH 11-13) with sodium or potassium hydroxide solution, and the metoprolol base is extracted with an organic solvent.[6]

-

The organic phase is evaporated in vacuo to yield an oily residue of metoprolol base, which can be further purified by dissolving in acetone. The overall yield is approximately 95% of the theoretical value.[6]

Quantitative Data for Metoprolol Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature | Pressure | Duration | Yield | Reference |

| Phenol Etherification | 4-(2-methoxyethyl)phenol, Epichlorohydrin | Sodium hydroxide | Water | 50-70°C | Atmospheric | 5-10 hours | ~80% (epoxide) | [5][6] |

| Amination | 1-(2,3-Epoxypropoxy)-4-(2-methoxyethyl)-benzene, Isopropylamine | - | Isopropyl alcohol (optional) | Reflux or 70±10°C | Atmospheric or 275-315 kPa | 2-10 hours | ~95% (metoprolol base) | [5][6] |

III. Chiral Synthesis of (S)-Metoprolol

The therapeutic activity of metoprolol resides primarily in the (S)-enantiomer. Chiral synthesis methods have been developed to produce enantiomerically pure (S)-metoprolol. One approach involves the kinetic resolution of a racemic intermediate.[7][8][9]

A chemoenzymatic protocol has been described for the synthesis of (S)-metoprolol with high enantiomeric excess (99% ee) and high yield.[8][9] This process involves the kinetic resolution of the secondary chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using Candida antarctica lipase B.[8][9] Another method involves the asymmetric synthesis starting from racemic epichlorohydrin using a chiral catalyst, which can yield (S)-metoprolol with an optical purity higher than 99%.[10]

IV. Conclusion

The synthesis of metoprolol is a well-optimized and efficient process. The primary route, involving the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin followed by amination, is suitable for large-scale industrial production.[5] The key intermediate, 4-(2-methoxyethyl)phenol, can be synthesized from readily available starting materials. Furthermore, advancements in chiral synthesis now allow for the efficient production of the more active (S)-enantiomer of metoprolol, offering improved therapeutic profiles. This guide provides the foundational knowledge for researchers and professionals in drug development to understand and replicate the synthesis of this vital pharmaceutical agent.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 6. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 7. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]

In-Depth Technical Guide: Chemical and Physical Properties of Metoprolol Impurity E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Metoprolol Impurity E, a known related substance of the widely prescribed beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Chemical Identity and Physical Properties

Metoprolol Impurity E, also known as ortho-Metoprolol, is a position isomer of Metoprolol.[1] Its formation is related to the synthesis process of Metoprolol. A thorough understanding of its properties is crucial for the development of robust analytical methods for impurity profiling and ensuring the quality and safety of Metoprolol drug products.

The key chemical and physical properties of Metoprolol Impurity E are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (2RS)-1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol | [2][3][4] |

| Synonyms | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol; ortho-Metoprolol | [1] |

| CAS Number | 163685-38-9 | [2][3][4] |

| Molecular Formula | C₁₅H₂₅NO₃ | [5] |

| Molecular Weight | 267.36 g/mol | [5] |

| Appearance | Off-White Solid or Yellow Sticky Liquid | |

| Solubility | Soluble in Methanol and DMSO. | [6] |

| Storage | 2-8 °C | [6] |

| Melting Point | Not explicitly available in public literature. | |

| Boiling Point | Not explicitly available in public literature. |

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the unequivocal identification and quantification of Metoprolol Impurity E. While specific spectral data are often proprietary and provided with the purchase of certified reference standards, this section outlines the typical analytical techniques used for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metoprolol Impurity E. The spectra would confirm the presence of the isopropylamino, propan-2-ol, and the ortho-substituted methoxyethyl phenoxy moieties. While a publicly available spectrum for Impurity E is not readily found, the analysis of related Metoprolol impurities demonstrates the utility of NMR in distinguishing between isomers.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and fragmentation pattern of Metoprolol Impurity E. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, further confirming its elemental composition. Tandem mass spectrometry (MS/MS) studies would be instrumental in elucidating the fragmentation pathways, which can be used to differentiate it from Metoprolol and other related impurities.[7]

2.3. Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Metoprolol Impurity E is expected to show characteristic absorption bands for the O-H stretch of the alcohol and secondary amine, N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-O stretches of the ether and alcohol, and C=C stretches of the aromatic ring.

2.4. Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Metoprolol and its impurities.[8] Reversed-phase HPLC methods using C18 columns with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) are typically employed. Detection is usually performed using a UV detector. Due to the structural similarity between Metoprolol and its impurities, the development of a stability-indicating HPLC method with sufficient resolution is crucial.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Metoprolol Impurity E are often proprietary. However, based on the available scientific literature on Metoprolol and its impurities, a general workflow can be outlined.

3.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of Metoprolol Impurity E in a drug substance or product.

3.2. High-Performance Liquid Chromatography (HPLC) Method

A typical reversed-phase HPLC method for the analysis of Metoprolol and its impurities would involve:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 223 nm or 274 nm).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Logical Relationship Diagram

As no specific signaling pathways involving Metoprolol Impurity E have been reported in the public domain, the following diagram illustrates the logical relationship between Metoprolol and this impurity.

Conclusion

This technical guide provides a consolidated overview of the known chemical and physical properties of Metoprolol Impurity E. While detailed experimental data for some properties remain limited in the public domain, the information presented here, compiled from various scientific sources, offers a strong foundation for researchers and professionals in the pharmaceutical industry. The development of robust analytical methods to monitor and control this and other impurities is paramount to ensuring the quality, safety, and efficacy of Metoprolol-containing drug products. Further research into the potential biological activity of Metoprolol Impurity E would also be a valuable contribution to the field.

References

- 1. ijmr.com.ua [ijmr.com.ua]

- 2. analysis.rs [analysis.rs]

- 3. acgpubs.org [acgpubs.org]

- 4. rjptonline.org [rjptonline.org]

- 5. crslaboratories.com [crslaboratories.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to the Aqueous Solubility of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as metoprolol. Metoprolol is a selective β₁ receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Understanding its solubility is critical for drug formulation, delivery, and bioavailability. This document details the solubility of metoprolol and its common salt forms, provides experimental protocols for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties and Solubility Profile

Metoprolol is a white to off-white crystalline powder. It is a weak base with a pKa of 9.68. The solubility of metoprolol is highly dependent on its form (free base vs. salt) and the pH of the aqueous medium. The free base is described as a waxy white solid, and while its exact aqueous solubility is not widely reported, it is expected to have moderate solubility in water due to the presence of both polar functional groups (amino and hydroxyl) and non-polar regions (isopropyl and phenoxy groups).

For pharmaceutical applications, metoprolol is most commonly used in its salt forms, metoprolol tartrate and metoprolol succinate, which exhibit significantly higher aqueous solubility.

Data Presentation: Quantitative Solubility Data

The following tables summarize the reported solubility of metoprolol tartrate and metoprolol succinate in various aqueous and organic solvents.

Table 1: Solubility of Metoprolol Tartrate

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | > 1000 mg/mL |

| Methanol | 25 | > 500 mg/mL |

| Chloroform | 25 | 496 mg/mL |

| DMSO | 25 | 100 mg/mL |

| Ethanol | 25 | 31 mg/mL |

Table 2: Solubility of Metoprolol Succinate

| Solvent | pH (if applicable) | Temperature (°C) | Solubility |

| Water | - | Ambient | Freely soluble |

| PBS | 7.2 | Ambient | ~5 mg/mL |

| DMSO | - | Ambient | ~10 mg/mL |

| Dimethylformamide | - | Ambient | ~2 mg/mL |

| Methanol | - | 25 | Soluble |

| Ethanol | - | 25 | Sparingly soluble |

Experimental Protocols

A standard method for determining the aqueous solubility of a compound is the shake-flask method. This equilibrium solubility method provides a reliable measurement of the thermodynamic solubility.

Detailed Methodology: Shake-Flask Method for Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

Test compound (e.g., metoprolol free base, tartrate, or succinate)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the test compound to a glass vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The solution should be agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Mandatory Visualizations

Signaling Pathway of Metoprolol's Mechanism of Action

Metoprolol is a selective antagonist of the β₁-adrenergic receptor. These receptors are primarily found in the heart and are activated by the catecholamines epinephrine and norepinephrine. The activation of β₁-adrenergic receptors initiates a signaling cascade that leads to increased heart rate and contractility. Metoprolol competitively blocks this binding, thereby reducing the downstream signaling.

Caption: Metoprolol's antagonistic action on the β₁-adrenergic receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining aqueous solubility.

Caption: Workflow for the shake-flask solubility determination method.

Unveiling the In-Vitro Pharmacology of Metoprolol and its Enantiomers: A Technical Guide

An In-Depth Examination of Receptor Binding, Functional Activity, and Signaling Pathways

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Administered as a racemic mixture of its S- and R-enantiomers, its therapeutic effects are primarily attributed to the S-isomer. This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of racemic metoprolol and its individual enantiomers, detailing receptor binding affinities, functional activities, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

It is important to clarify that "ortho-Metoprolol," a positional isomer of metoprolol, is classified as an impurity in the manufacturing of metoprolol and is not a pharmacologically characterized entity. Therefore, this guide focuses on the clinically relevant forms of metoprolol.

Receptor Binding Affinity

The initial step in the mechanism of action of metoprolol is its binding to β-adrenergic receptors. The affinity of a drug for its receptor is a key determinant of its potency. In-vitro radioligand binding assays are employed to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity. Lower values indicate higher affinity.

Table 1: In-Vitro Receptor Binding Affinity of Metoprolol Enantiomers

| Compound | Receptor | Tissue/Cell Line | Radioligand | Affinity (-log Ki or pKi) | Reference |

| S-Metoprolol | β1-adrenergic | Guinea-pig left ventricular free wall | [¹²⁵I]-(S)-pindolol | 7.73 ± 0.10 | [1] |

| β2-adrenergic | Guinea-pig soleus muscle | [¹²⁵I]-(S)-pindolol | 6.28 ± 0.06 | [1] | |

| R-Metoprolol | β1-adrenergic | Guinea-pig left ventricular free wall | [¹²⁵I]-(S)-pindolol | 5.00 ± 0.06 | [1] |

| β2-adrenergic | Guinea-pig soleus muscle | [¹²⁵I]-(S)-pindolol | 4.52 ± 0.09 | [1] |

Data presented as mean ± s.d.

The data clearly demonstrate that S-metoprolol possesses a significantly higher affinity for the β1-adrenergic receptor compared to the R-enantiomer, with a difference of approximately 500-fold.[1] The selectivity of S-metoprolol for the β1-receptor over the β2-receptor is about 30-fold, which is similar to that of racemic metoprolol.[1] In contrast, the R-form is nearly non-selective.[1]

Functional Activity

Beyond receptor binding, functional assays are crucial to characterize the pharmacological effect of a compound. For β-blockers like metoprolol, these assays typically measure the inhibition of agonist-induced downstream signaling, such as the production of cyclic adenosine monophosphate (cAMP).

Table 2: In-Vitro Functional Activity of Metoprolol

| Compound | Assay Type | Cell Line/Tissue | Agonist | Measured Parameter | Potency (pA₂) | Reference |

| Metoprolol | Isoprenaline-induced tachycardia | Isolated guinea-pig atria | Isoprenaline | Heart Rate | 7.6 | [2] |

| Metoprolol | Isoprenaline-induced cAMP accumulation | CHO cells expressing human β1-AR | Isoprenaline | cAMP levels | 7.8 | [2] |

| Metoprolol | Isoprenaline-induced cAMP accumulation | CHO cells expressing human β2-AR | Isoprenaline | cAMP levels | 6.3 | [2] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

These functional assays confirm the β1-selective antagonist activity of metoprolol, demonstrating its ability to inhibit the physiological response to β-adrenergic stimulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

This protocol outlines the general procedure for determining the receptor binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Tissues (e.g., guinea-pig left ventricular free wall for β1, soleus muscle for β2) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[1] The protein concentration is determined.

-

Assay Setup: In a multi-well plate, incubate a fixed amount of membrane protein with a fixed concentration of radioligand (e.g., [¹²⁵I]-(S)-pindolol) and varying concentrations of the test compound (e.g., S- or R-metoprolol).[1]

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This protocol describes a method to assess the functional antagonism of β-adrenergic receptors by measuring the inhibition of agonist-induced cAMP production.

Diagram 2: cAMP Functional Assay Workflow

Caption: Workflow for a cell-based cAMP functional assay.

Protocol:

-

Cell Culture: Cells stably expressing the human β1- or β2-adrenergic receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured in appropriate media.[2]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (metoprolol) for a specific time.

-

Agonist Stimulation: A fixed concentration of an agonist (e.g., isoprenaline) is added to stimulate cAMP production.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves are generated, and the pA₂ value is calculated to quantify the antagonist potency.

Signaling Pathways

Metoprolol exerts its effects by blocking the canonical G-protein-coupled receptor (GPCR) signaling pathway activated by catecholamines.

Diagram 3: β1-Adrenergic Receptor Signaling Pathway and Metoprolol Inhibition

Caption: Simplified β1-adrenergic receptor signaling pathway and the inhibitory action of metoprolol.

Upon stimulation by catecholamines such as noradrenaline, the β1-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased heart rate and contractility. Metoprolol, by competitively blocking the β1-adrenergic receptor, prevents this signaling cascade, thereby reducing the effects of catecholamines on the heart.

Conclusion

The in-vitro pharmacological profile of metoprolol is well-characterized, demonstrating its β1-selective antagonist properties. The S-enantiomer is the active component, exhibiting significantly higher affinity for the β1-adrenergic receptor than the R-enantiomer. Functional assays confirm its ability to antagonize agonist-induced signaling. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of cardiovascular pharmacology. A thorough understanding of these in-vitro characteristics is fundamental for the rational use of metoprolol in clinical practice and for the development of new cardiovascular drugs.

References

Literature review on the biological activity of ortho-Metoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a widely prescribed beta-blocker, is a cornerstone in the management of cardiovascular diseases.[1] It functions as a selective antagonist of the β1-adrenergic receptor, primarily found in cardiac tissue.[1] Following administration, metoprolol undergoes extensive metabolism in the liver, principally by the cytochrome P450 enzyme CYP2D6.[2] One of the main metabolites formed through α-hydroxylation is ortho-metoprolol, also known as α-hydroxymetoprolol.[2] While often considered a minor contributor to the overall clinical effect of metoprolol, ortho-metoprolol is itself a pharmacologically active compound with β-blocking properties. This technical guide provides a comprehensive review of the biological activity of ortho-metoprolol, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Analysis of Biological Activity

For comparative purposes, the following table summarizes the β-adrenergic receptor binding affinities for the enantiomers of the parent compound, metoprolol. Metoprolol is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the more potent β1-adrenoceptor antagonist.[1]

Table 1: β-Adrenoceptor Affinity of Metoprolol Enantiomers [1]

| Compound | Receptor Subtype | -log Ki (M) | Ki (nM) |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 | 18.6 |

| β2 | 6.28 ± 0.06 | 525 | |

| (R)-Metoprolol | β1 | 5.00 ± 0.06 | 10,000 |

| β2 | 4.52 ± 0.09 | 30,200 |

Data from a study using radioligand competition binding assays in membranes from guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of β-adrenergic receptor antagonists like metoprolol and its metabolites.

Radioligand Competition Binding Assay for β1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., ortho-metoprolol) for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Cell membranes expressing the human β1-adrenergic receptor (e.g., from stably transfected CHO or HEK293 cells).

-

Radioligand: A high-affinity β1-adrenoceptor antagonist, typically [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.

-

Test Compound: ortho-Metoprolol, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Reference Compound: A known β1-adrenergic antagonist (e.g., propranolol) for determination of non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

2. Procedure:

-

Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL assay buffer, 100 µL membrane preparation, 50 µL radioligand.

-

Non-specific Binding: 50 µL reference compound (e.g., 10 µM propranolol), 100 µL membrane preparation, 50 µL radioligand.

-

Competition: 50 µL of each dilution of the test compound, 100 µL membrane preparation, 50 µL radioligand.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the functional potency of a β1-adrenergic receptor antagonist by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

1. Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Agonist: A β-adrenergic receptor agonist, such as isoproterenol.

-

Test Compound: ortho-Metoprolol, serially diluted.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).

2. Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Add varying concentrations of the test compound (ortho-metoprolol) to the wells and incubate for 15-30 minutes.

-

Stimulate the cells by adding a fixed concentration of the agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay method.

3. Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

-

The pA2 value, a measure of antagonist potency, can be determined using a Schild analysis if multiple agonist concentrations are used.

Visualizations

β1-Adrenergic Receptor Antagonist Signaling Pathway

The following diagram illustrates the mechanism of action of a β1-adrenergic receptor antagonist like ortho-metoprolol.

Caption: Antagonism of the β1-Adrenergic Receptor by ortho-Metoprolol.

Experimental Workflow for a Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

ortho-Metoprolol (α-hydroxymetoprolol) is an active metabolite of metoprolol that exhibits β1-adrenergic receptor antagonism, albeit with a potency approximately one-tenth that of its parent compound. While precise quantitative data on its binding affinity and functional antagonism are not widely published, its contribution to the overall pharmacological effect of metoprolol, particularly in individuals with specific CYP2D6 genotypes leading to higher metabolite concentrations, warrants consideration. The experimental protocols detailed herein provide a framework for the further characterization of ortho-metoprolol and other β-adrenergic receptor ligands. The provided diagrams offer a clear visualization of its mechanism of action and the experimental process used for its evaluation. Further research to quantify the binding kinetics and functional effects of ortho-metoprolol would provide a more complete understanding of its role in the clinical efficacy and safety profile of metoprolol.

References

- 1. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Target identification and validation for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

An In-Depth Technical Guide: Target Identification and Validation for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Introduction

This compound is a chemical compound recognized as a structural analog of the widely used cardiovascular drug, metoprolol.[1][2] Often referred to as ortho-Metoprolol, it differs from metoprolol in the substitution position of the methoxyethyl group on the phenoxy ring (ortho vs. para).[1] As a member of the aryloxypropanolamine class of beta-blockers, its primary biological target is the β1-adrenergic receptor (ADRB1).[1][2] This document serves as a technical guide for researchers and drug development professionals, detailing the identification and validation of this target, its associated signaling pathways, and the experimental protocols used for its characterization.

Target Identification

Primary Target: β1-Adrenergic Receptor (ADRB1)

The principal molecular target for this compound is the β1-adrenergic receptor. ADRB1 is a member of the G-protein-coupled receptor (GPCR) superfamily, characterized by its seven transmembrane helices.[3] These receptors are crucial components of the sympathetic nervous system.

-

Tissue Distribution : β1-adrenergic receptors are predominantly expressed in the heart (cardiac myocytes), kidneys (juxtaglomerular apparatus), and fat cells.[4] They are also found in the cerebral cortex.[3]

-

Physiological Function : The activation of ADRB1 by endogenous catecholamines, such as adrenaline and noradrenaline, triggers a cascade of events that are central to the "fight-or-flight" response. In the heart, this stimulation leads to an increase in heart rate (positive chronotropic effect), force of contraction (positive inotropic effect), and conduction velocity.[4][5] In the kidneys, ADRB1 activation stimulates the release of renin, an enzyme that plays a key role in regulating blood pressure.[6]

Quantitative Pharmacological Data

As a close structural analog, the pharmacological data for metoprolol provides a strong surrogate for understanding the activity of this compound. The compound acts as a competitive antagonist at the β1-adrenergic receptor.[7] Below is a summary of quantitative data for metoprolol from various in vitro studies.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| Ki | β1-adrenoceptor | - | 47 nM | |

| β2-adrenoceptor | - | 2960 nM | ||

| β3-adrenoceptor | - | 10100 nM | ||

| -log Ki | β1-adrenoceptor | Human | 7.60 | [8] |

| β2-adrenoceptor | Human | 6.30 | [8] | |

| -log Kd | β1-adrenoceptor | Guinea Pig (Heart) | 7.83 | [8] |

| β2-adrenoceptor | Guinea Pig (Soleus Muscle) | 6.79 | [8] | |

| β1-adrenoceptor (S-enantiomer) | Guinea Pig (Heart) | 7.73 | [9] | |

| β2-adrenoceptor (S-enantiomer) | Guinea Pig (Soleus Muscle) | 6.28 | [9] | |

| IC50 | β1-adrenoceptor | - | 105 nM | [10] |

Mechanism of Action and Signaling Pathways

Molecular Mechanism of Action

This compound functions as a selective, competitive antagonist of the β1-adrenergic receptor.[2][11][12] It binds to the receptor without activating it, thereby preventing endogenous catecholamines like adrenaline and noradrenaline from binding and initiating downstream signaling.[11][13] This blockade leads to the following key physiological effects:

-

Reduced Heart Rate : A decrease in the firing rate of the sinoatrial node results in a lower resting heart rate (a negative chronotropic effect).[5]

-

Decreased Myocardial Contractility : The force of contraction of the heart muscle is reduced (a negative inotropic effect), which lessens the heart's workload and oxygen demand.[6][13]

-

Lowered Blood Pressure : The combined effects of reduced cardiac output and inhibition of renin release from the kidneys contribute to its antihypertensive properties.[6][7]

Signaling Pathways

The interaction of an antagonist like this compound with the β1-adrenergic receptor blocks the initiation of several downstream signaling cascades.

The primary and most well-understood pathway activated by β1-adrenergic receptor stimulation is the canonical Gs-cAMP pathway.[3][4] Antagonism by the compound inhibits this entire process.

Recent research has revealed that β1-adrenergic receptors can also signal through alternative, non-canonical pathways. These can be Gs-independent and may involve coupling to other G proteins, such as the inhibitory G protein (Gαi), or transactivation of other receptors like the epidermal growth factor receptor (EGFR).[14][15][16] Antagonism of the β1-adrenergic receptor would also be expected to inhibit these alternative signaling events.

Target Validation: Experimental Protocols

Validating that the β1-adrenergic receptor is the primary target of this compound involves a series of experiments designed to demonstrate direct binding and functional modulation.

Experimental Workflow for Target Validation

The process of target validation typically follows a logical progression from initial binding studies to functional assays in increasingly complex systems.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a compound for its receptor. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

-

Objective : To determine the binding affinity (Ki or Kd) of the compound for the β1-adrenergic receptor.

-

Materials :

-

Membrane preparations from cells or tissues expressing β1-adrenergic receptors (e.g., guinea pig left ventricular wall).[9]

-

Radioligand, such as [125I]-(-)-Pindolol or [3H]-Dihydroalprenolol.[9][17]

-

Test compound: this compound.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol :

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Functional Cell-Based Assays (cAMP Measurement)

Functional assays measure the biological response resulting from receptor-ligand interaction. For β1-adrenergic receptors, a common functional readout is the level of intracellular cyclic AMP (cAMP).

-

Objective : To determine if the compound acts as an antagonist by blocking agonist-induced cAMP production.

-

Materials :

-

A cell line stably expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).[18]

-

A β1-adrenergic receptor agonist (e.g., Isoproterenol or Dobutamine).[19]

-

Test compound: this compound.

-

Cell culture medium and reagents.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[19]

-

-

Protocol :

-

Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Stimulate the cells with a fixed concentration of the β1-agonist (typically a concentration that elicits an EC80 response) for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

The data will generate an inhibitory dose-response curve, from which an IC50 value can be determined, representing the concentration of the antagonist required to inhibit 50% of the agonist's effect.

-

Affinity Chromatography for Target Purification

Affinity chromatography is a powerful technique to isolate and purify a target receptor from a complex biological sample, confirming a direct physical interaction.

-

Objective : To purify the β1-adrenergic receptor using an immobilized ligand derived from the compound class.

-

Materials :

-

Chromatography column.

-

Affinity matrix (e.g., Sepharose beads).[20]

-

A ligand to be immobilized (e.g., alprenolol, a related beta-blocker).[21][22]

-

Solubilized membrane preparation from a source rich in β1-adrenergic receptors (e.g., frog erythrocytes).[21]

-

Detergent for solubilization (e.g., digitonin).[21]

-

Wash and elution buffers.

-

-

Protocol :

-

Chemically couple a suitable beta-blocker ligand to the chromatography matrix.

-

Pack the matrix into a column and equilibrate it with a binding buffer containing detergent.

-

Prepare a soluble extract of membrane proteins from a tissue or cell line expressing the target receptor.

-

Load the solubilized protein extract onto the affinity column. The β1-adrenergic receptor will specifically bind to the immobilized ligand.

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the bound receptor from the column. This can be done non-specifically by changing the pH or ionic strength, or specifically by adding a high concentration of a competing free ligand (e.g., the test compound or another beta-blocker).

-

Collect the eluted fractions and analyze them for the presence of the purified receptor using techniques like SDS-PAGE and Western blotting with anti-ADRB1 antibodies.[23]

-

Conclusion

The target identification and validation process for this compound firmly establishes it as a selective antagonist of the β1-adrenergic receptor. Its close structural similarity to metoprolol provides a robust foundation for predicting its pharmacological profile. The primary mechanism of action involves the competitive blockade of catecholamine binding to β1-adrenergic receptors, thereby inhibiting the canonical Gs-cAMP-PKA signaling pathway and modulating cardiovascular function. A systematic approach employing radioligand binding assays, functional cell-based assays, and biochemical purification techniques provides a comprehensive validation of this target, confirming the compound's potential for therapeutic applications in cardiovascular disease.

References

- 1. This compound | 178968-81-5 | Benchchem [benchchem.com]

- 2. This compound|CAS 163685-38-9 [benchchem.com]

- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. metoprolol [drugcentral.org]

- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metoprolol - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. Metoprolol Mechanism of Action - Video | Study.com [study.com]

- 14. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 16. researchgate.net [researchgate.net]

- 17. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monoclonal anti-β1-adrenergic receptor antibodies activate G protein signaling in the absence of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.pt [fishersci.pt]

- 21. researchgate.net [researchgate.net]

- 22. Affinity chromatography of the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-beta-1 Adrenergic Receptor Antibodies | Invitrogen [thermofisher.com]

ortho-Metoprolol (Metoprolol EP Impurity E): A Technical Overview

CAS Number: 163685-38-9

This technical guide provides a comprehensive overview of ortho-Metoprolol, a known impurity of the widely used beta-blocker, Metoprolol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, analytical quantification, and potential synthetic origins.

Chemical and Physical Properties

ortho-Metoprolol, chemically known as 1-(isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, is a positional isomer of Metoprolol.[1] As an impurity, its presence in Metoprolol drug substances is carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. While specific experimental data for the physicochemical properties of ortho-Metoprolol are not widely published, they are expected to be similar to those of Metoprolol.

Table 1: Physicochemical Properties of Metoprolol (as a reference)

| Property | Value | Reference |

| Molecular Formula | C15H25NO3 | [1] |

| Molecular Weight | 267.36 g/mol | [2] |

| pKa (Basic) | 9.555 | [3] |

| XLogP3 | 1.9 | [2] |

| Melting Point (Tartrate salt) | ~120 °C | [4] |

| Solubility | Freely soluble in water; soluble in methanol | [4] |

Synthesis and Formation

ortho-Metoprolol is not intentionally synthesized as an active pharmaceutical ingredient but arises as an impurity during the synthesis of Metoprolol. The primary synthesis of Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by a reaction with isopropylamine. The formation of the ortho isomer likely results from the presence of the corresponding ortho-substituted phenol impurity, 2-(2-methoxyethyl)phenol, in the starting materials.

References

An In-depth Technical Guide to 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological context of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol. This compound is a structural isomer of the well-known beta-blocker, metoprolol, and is specifically identified as its ortho-isomer, also referred to as Metoprolol EP Impurity E. While it shares the same chemical formula and molecular weight as metoprolol, its distinct substitution pattern influences its physicochemical and pharmacological properties. This document consolidates available data on its identity, mechanism of action, and synthesis, and where specific data for the ortho-isomer is unavailable, it presents data for the closely related para-isomer, metoprolol, for comparative context.

Chemical Identity and Physicochemical Properties

This compound is a propanolamine derivative. It is characterized by an isopropylamino group and a phenoxy group substituted with a 2-methoxyethyl chain at the ortho position of the aromatic ring.[1] This positional isomerism distinguishes it from metoprolol, where the methoxyethyl group is in the para position.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | ortho-Metoprolol, Metoprolol EP Impurity E | --INVALID-LINK-- |

| CAS Number | 163685-38-9 | --INVALID-LINK-- |

| Molecular Formula | C15H25NO3 | --INVALID-LINK-- |

| Molecular Weight | 267.36 g/mol | --INVALID-LINK-- |

Note: Specific experimental data on properties like melting point, boiling point, and solubility for the ortho-isomer are not consistently available. The data for the closely related para-isomer, metoprolol, is provided for reference in the subsequent sections.

Mechanism of Action and Pharmacology

As a structural analog of metoprolol, this compound is classified as a selective beta-1 adrenergic receptor antagonist.[1] These receptors are predominantly located in cardiac tissue. By competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, it is expected to exhibit negative chronotropic and inotropic effects. This leads to a reduction in heart rate and myocardial contractility, which in turn lowers blood pressure and cardiac oxygen demand.[2]

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

The antagonism of the beta-1 adrenergic receptor by compounds like this compound disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates this inhibitory action.

References

Methodological & Application

Application Note: Quantification of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol) using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations containing Metoprolol.

Abstract: This application note details a robust and validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol.[1] Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[2][3] The described method is simple, precise, and accurate, making it suitable for routine quality control analysis of Metoprolol in bulk drug and pharmaceutical dosage forms.[2] The method utilizes a C18 column with a UV detector, providing reliable and reproducible results. Validation was performed in accordance with International Conference on Harmonisation (ICH) guidelines.[4][5]

Chromatographic Conditions and Method Parameters

A summary of the optimized chromatographic conditions for the analysis of Metoprolol is presented below. This isocratic method ensures a short runtime and excellent peak symmetry.

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography system with UV Detector |

| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid in Water (60:40 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL - 20 µL[6][7] |

| Detector Wavelength | 222 nm[2] |

| Column Temperature | Ambient (Approx. 25 °C) |

| Run Time | Approximately 6-8 minutes[2][6] |

| Retention Time | ~2.2 to 5.3 minutes (Varies with specific column and conditions)[4] |

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[5] Key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 5 - 100 µg/mL[2] |

| Correlation Coefficient (R²) | > 0.999[2] |

| Accuracy (% Recovery) | 98.0% - 102.7%[2][4] |

| Precision (% RSD) | < 2.0%[2] |

| Limit of Detection (LOD) | 0.02 - 0.142 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.09 - 0.429 µg/mL[2] |

| Specificity | No interference from common excipients or placebo was observed.[4][6] |

Detailed Experimental Protocols

3.1. Reagents and Materials

-

Metoprolol Reference Standard (Succinate or Tartrate salt)

-

Methanol (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade or Milli-Q)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Commercial Metoprolol tablets for sample analysis

-

Syringe filters (0.45 µm, Nylon or PVDF)[2]

3.2. Preparation of Mobile Phase (Methanol and 0.1% OPA in Water, 60:40 v/v)

-

Prepare 0.1% Orthophosphoric Acid (OPA) in Water: Add 1.0 mL of Orthophosphoric Acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Mix well and make up the volume to 1000 mL with water.

-

Mix Mobile Phase: Combine 600 mL of HPLC grade Methanol with 400 mL of the prepared 0.1% OPA solution.

-

Degas: Degas the mixture for 15-20 minutes using an ultrasonic sonicator or an equivalent method to remove dissolved gases.

-

Filter the mobile phase through a 0.45 µm membrane filter before use.

3.3. Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the Metoprolol reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL). These solutions are used to construct the calibration curve.

3.4. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder no fewer than 10 Metoprolol tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Metoprolol and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the resulting solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2]

-

The final concentration should be within the established linearity range of the method. Further dilution with the mobile phase may be necessary.

3.5. Chromatographic Procedure

-

System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[6]

-

Injection Sequence:

-

Inject the mobile phase or a blank solution (diluent) to ensure no carryover or interfering peaks are present.

-

Inject the working standard solutions in triplicate, starting from the lowest concentration.

-

Inject the prepared sample solutions in triplicate.

-

-

Data Analysis:

-

Record the peak areas from the resulting chromatograms.

-

Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Metoprolol in the sample solutions by interpolating their mean peak area from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of Metoprolol using the described HPLC method.

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Quantification of Metoprolol and its Metabolite, α-Hydroxymetoprolol, in Human Plasma using LC-MS/MS

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular conditions such as hypertension, angina, and heart failure. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. One of the primary metabolites of metoprolol is α-hydroxymetoprolol, formed via hydroxylation of the ethyl group on the phenoxy ring. While the term "ortho-Metoprolol" is not standard, it is plausible that it refers to this significant hydroxylated metabolite. This application note provides a detailed protocol for the simultaneous quantification of metoprolol and α-hydroxymetoprolol in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The methodology described herein is a compilation of established techniques and provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3][4][5][6]

Experimental Protocols

This protocol outlines a method for the determination of metoprolol and α-hydroxymetoprolol in human plasma.

1. Materials and Reagents

-

Metoprolol tartrate reference standard

-

α-hydroxymetoprolol reference standard

-

Metoprolol-d7 (internal standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Protein precipitation and liquid-liquid extraction solvents (e.g., methanol, methyl tertiary butyl ether)[7]

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol, α-hydroxymetoprolol, and metoprolol-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the metoprolol and α-hydroxymetoprolol stock solutions in a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the metoprolol-d7 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL for metoprolol and α-hydroxymetoprolol. Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL).

3. Sample Preparation (Protein Precipitation Method)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL metoprolol-d7).

-

Vortex for 30 seconds.

-

Add 300 µL of cold methanol to precipitate proteins.[2]

-

Vortex for 2 minutes.

-

Centrifuge at 6000 rpm for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.

-

Liquid Chromatography (LC)

-

Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS)

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of metoprolol and α-hydroxymetoprolol.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Metoprolol | 268.2 | 116.1 | 30 | 20 |

| α-hydroxymetoprolol | 284.2 | 132.1 | 35 | 22 |

| Metoprolol-d7 (IS) | 275.2 | 123.1 | 30 | 20 |

Table 2: Method Validation Parameters

| Parameter | Metoprolol | α-hydroxymetoprolol |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |

| Precision (CV%) | < 15% | < 15% |

| Accuracy (%) | 85 - 115% | 85 - 115% |

| Recovery (%) | > 85% | > 85% |

| Matrix Effect (%) | 90 - 110% | 90 - 110% |

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]

- 3. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]